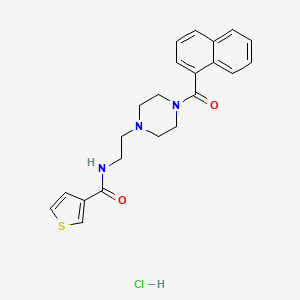

N-(3,4-dichlorophenyl)-3-methyl-1-benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

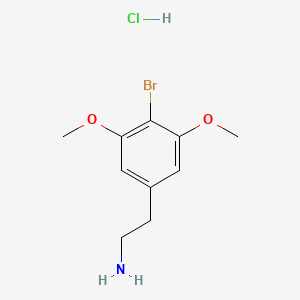

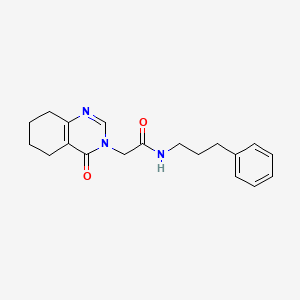

“N-(3,4-dichlorophenyl)-3-methyl-1-benzofuran-2-carboxamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound, and a carboxamide group .

Molecular Structure Analysis

The molecular structure of a similar compound, “N-(3,4-dichlorophenyl)octanamide”, has been reported . It has a molecular formula of C14H19Cl2NO and a molar mass of 288.213 Da .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, compounds with similar structures have been studied. For example, ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate has been identified as a potent catalyst in the Mitsunobu reaction .Scientific Research Applications

- Research Applications :

- Wastewater Treatment : TCC is commonly released into domestic wastewaters. Researchers investigate its occurrence in biosolids (treated sewage sludge) and its persistence in soil after biosolid applications .

- Enthalpy of Phase Transition : Experimental data points reveal the enthalpy of phase transition (from crystal to liquid in equilibrium with gas) for TCC .

Antimicrobial Properties

Thermodynamic Properties

Chemical Synthesis

Mechanism of Action

Target of Action

The primary target of N-(3,4-dichlorophenyl)-3-methyl-1-benzofuran-2-carboxamide It is structurally similar to propanil, a well-known herbicide . Propanil’s mode of action is via the inhibition of the Hill reaction in photosynthetic electron transfer (photosystem II [PSII]) . It’s plausible that N-(3,4-dichlorophenyl)-3-methyl-1-benzofuran-2-carboxamide might have a similar target.

Mode of Action

The exact mode of action of N-(3,4-dichlorophenyl)-3-methyl-1-benzofuran-2-carboxamide Based on its structural similarity to propanil, it might inhibit the photosynthetic electron transfer (photosystem ii [psii]) . This inhibition disrupts the photosynthetic process, thereby affecting the growth and survival of plants .

Biochemical Pathways

The specific biochemical pathways affected by N-(3,4-dichlorophenyl)-3-methyl-1-benzofuran-2-carboxamide If it acts similarly to propanil, it would affect the photosynthetic electron transfer pathway . This disruption could lead to downstream effects such as reduced energy production and impaired growth in plants .

Result of Action

The molecular and cellular effects of N-(3,4-dichlorophenyl)-3-methyl-1-benzofuran-2-carboxamide If it acts similarly to propanil, it would inhibit photosynthesis, leading to impaired growth and potentially death in plants .

properties

IUPAC Name |

N-(3,4-dichlorophenyl)-3-methyl-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2NO2/c1-9-11-4-2-3-5-14(11)21-15(9)16(20)19-10-6-7-12(17)13(18)8-10/h2-8H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKOLFKITCAJNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dichlorophenyl)-3-methyl-1-benzofuran-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Cyclopropyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2700100.png)

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2700105.png)

![N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2700106.png)

![[2-(4-Fluorophenyl)ethyl]isopropylamine](/img/structure/B2700109.png)

![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methylacetamide](/img/structure/B2700117.png)